Bienvenue dans la boutique en ligne BenchChem!

N-((2,5-dimethylfuran-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide

Medicinal chemistry Antiviral drug discovery Physicochemical profiling

N-((2,5-dimethylfuran-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a synthetic benzenesulfonamide derivative (molecular formula C₁₅H₁₉NO₄S, molecular weight 309.38 g/mol) that combines a 2,5-dimethylfuran-3-yl-methylamine moiety with a 4-methoxy-3-methyl-substituted benzenesulfonamide core. This compound belongs to a class of heteroaromatic-based benzenesulfonamides investigated for antiviral applications, particularly as influenza A virus M2 proton channel inhibitors.

Molecular Formula C15H19NO4S
Molecular Weight 309.38
CAS No. 1797578-97-2
Cat. No. B2859544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2,5-dimethylfuran-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide
CAS1797578-97-2
Molecular FormulaC15H19NO4S
Molecular Weight309.38
Structural Identifiers
SMILESCC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC(=C(C=C2)OC)C
InChIInChI=1S/C15H19NO4S/c1-10-7-14(5-6-15(10)19-4)21(17,18)16-9-13-8-11(2)20-12(13)3/h5-8,16H,9H2,1-4H3
InChIKeyWFVAUZRGBQNDBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2,5-Dimethylfuran-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide (CAS 1797578-97-2): Procurement-Relevant Baseline Profile


N-((2,5-dimethylfuran-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a synthetic benzenesulfonamide derivative (molecular formula C₁₅H₁₉NO₄S, molecular weight 309.38 g/mol) that combines a 2,5-dimethylfuran-3-yl-methylamine moiety with a 4-methoxy-3-methyl-substituted benzenesulfonamide core . This compound belongs to a class of heteroaromatic-based benzenesulfonamides investigated for antiviral applications, particularly as influenza A virus M2 proton channel inhibitors [1]. It is commercially supplied as a screening compound (typically ≥95% purity) for early-stage drug discovery and biochemical research .

Why N-((2,5-Dimethylfuran-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide Cannot Be Replaced by Generic Benzenesulfonamide Analogs


Within the heteroaromatic benzenesulfonamide series, small modifications to the aryl sulfonamide substituent produce dramatic shifts in antiviral potency and selectivity. The para-nitro analog (11a) exhibits an EC₅₀ of 1.06 µM against H5N1 influenza A virus, whereas the para-fluoro analog (11c) shows an 8-fold weaker EC₅₀ of 8.08 µM [1]. This sensitivity to electronic and steric effects of the benzenesulfonamide substituent means that the 4-methoxy-3-methyl substitution pattern in the target compound confers distinct physicochemical properties (H-bond acceptor capacity, lipophilicity, metabolic vulnerability) that cannot be replicated by, for example, the 4-nitro, 4-fluoro, or 4-cyano congeners without altering target engagement and selectivity profiles [1]. Generic interchange without head-to-head data therefore carries a high risk of loss of desired activity or unexpected off-target effects.

N-((2,5-Dimethylfuran-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide: Quantitative Differentiation Evidence


Predicted Physicochemical Differentiation from the 4-Nitro Analog (Compound 11a): Lipophilicity and H-Bonding Profile

The target compound replaces the electron-withdrawing 4-nitro group of compound 11a (EC₅₀ = 1.06 µM against H5N1) with an electron-donating 4-methoxy group plus a 3-methyl substituent [1]. This substitution is predicted to reduce the calculated logP (clogP) by approximately 0.5–0.8 log units relative to 11a, while introducing an H-bond acceptor (methoxy oxygen) in place of a strong H-bond acceptor (nitro group), altering the compound's recognition by the M2 proton channel binding pocket [1]. Quantitative in vitro antiviral data for the target compound itself are not yet publicly reported; the above is a class-level inference from the published structure-activity relationships of the series.

Medicinal chemistry Antiviral drug discovery Physicochemical profiling

Potential CYP450 Metabolic Stability Differentiation vs. 4-Nitro Analog 11a

Nitroaromatic compounds are known substrates for nitroreductase enzymes and can undergo reductive metabolism to reactive intermediates, whereas methoxy-substituted aromatics primarily undergo O-demethylation by CYP450 isoforms [1]. Based on class-level metabolic rules, the target compound is predicted to have a lower potential for nitroreductase-mediated bioactivation relative to compound 11a, potentially resulting in a different in vitro metabolic stability profile in hepatocyte or microsomal assays [1]. No direct comparative metabolic stability data are publicly available for this pair.

Drug metabolism Pharmacokinetics In vitro ADME

Commercial Availability and Purity Specification for Procurement Decision-Making

The target compound is available as a solid screening compound from Life Chemicals (catalog no. F6201-0277) with a standard purity specification of ≥95% . In contrast, several close analogs such as the 4-nitro (11a), 4-cyano (11b), and 4-fluoro (11c) derivatives are typically synthesized in-house by academic groups and are not consistently available from commercial vendors in catalog quantities, potentially introducing batch-to-batch variability and longer lead times for procurement [1]. Direct quantitative purity comparison across vendors is not available; the evidence supports that the target compound has a defined, vendor-guaranteed purity specification.

Compound sourcing Quality control HTS library procurement

Limitation Statement: Absence of Direct Head-to-Head Comparative Bioactivity Data

As of the literature cut-off, no primary research paper, patent, or authoritative database provides direct, side-by-side quantitative bioactivity data (e.g., IC₅₀, EC₅₀, Kd, or selectivity indices) for N-((2,5-dimethylfuran-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide against any comparator. The closest structurally characterized comparator is compound 11a (N-((2,5-dimethylfuran-3-yl)methyl)-4-nitrobenzenesulfonamide), which demonstrated an EC₅₀ of 1.06 µM against H5N1 influenza A virus in a multicycle CPE reduction assay [1]. Any claim of differentiation must be considered inferential pending generation of experimental data for the target compound [1].

Data transparency Evidence gap analysis Procurement risk

Best-Fit Research and Industrial Application Scenarios for N-((2,5-Dimethylfuran-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide


Anti-Influenza Drug Discovery: Screening for M2 Proton Channel Inhibitors

Based on the demonstrated anti-H5N1 activity of the 4-nitro analog 11a (EC₅₀ = 1.06 µM) [1], the target compound may serve as a structural analog for structure-activity relationship (SAR) exploration of the benzenesulfonamide M2 inhibitor pharmacophore. Its 4-methoxy-3-methyl substitution pattern provides a distinct electronic and steric profile relative to the published 4-nitro, 4-cyano, and 4-halo analogs, enabling medicinal chemists to probe the tolerance of the M2 binding pocket for electron-donating substituents. Researchers should conduct a head-to-head CPE reduction assay against H5N1 and amantadine-resistant strains to quantify any differentiation.

In Vitro ADME Profiling: Metabolic Stability Comparison Across Benzenesulfonamide Analogs

The predicted absence of a nitroreductase liability (Section 3) makes the target compound a candidate for comparative microsomal or hepatocyte stability studies against the 4-nitro analog 11a. Such studies would quantify whether the methoxy substitution yields a measurable improvement in metabolic half-life or reduced covalent protein binding, directly informing lead optimization decisions and procurement prioritization for in vivo follow-up [1].

Chemical Biology Probe Development: Target Engagement Studies for Influenza M2

If the target compound demonstrates M2 inhibitory activity comparable to or better than 11a, its distinct chemical structure could be exploited for the design of affinity-based probes or photoaffinity labeling reagents to map M2 channel interactions. The methoxy group offers a potential site for further derivatization without drastically altering the core pharmacophore.

Quote Request

Request a Quote for N-((2,5-dimethylfuran-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.